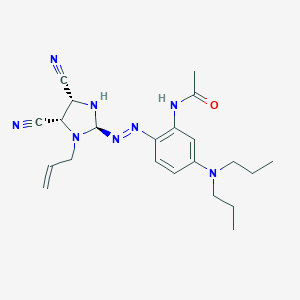
4-Bromo-3,5-dichlorobenzotrifluoride
概览
描述
Synthesis Analysis
The synthesis of related compounds like 4-bromo-2,6-dichlorobenzonitrile and various polyfluorinated compounds showcases the methods and approaches that could be analogous to synthesizing 4-Bromo-3,5-dichlorobenzotrifluoride. These processes often involve regiospecific halogenation and the use of phase transfer catalysis to introduce bromo and chloro groups into benzotrifluoride frameworks, indicating a complex but controlled approach to achieve desired substitution patterns on the aromatic ring (Britton, 1997) (Martins et al., 1998).
Molecular Structure Analysis
The molecular structure of similar compounds such as 4-bromo-2,6-dichlorobenzonitrile reveals interactions between Lewis base and acid sites, suggesting that 4-Bromo-3,5-dichlorobenzotrifluoride might exhibit interesting intermolecular interactions due to its halogenated and fluorinated groups. Such interactions are crucial for understanding the reactivity and binding capabilities of the compound (Britton, 1997).
Chemical Reactions and Properties
The reactivity of 4-Bromo-3,5-dichlorobenzotrifluoride can be inferred from related studies, where halogenated benzotrifluorides undergo various chemical reactions, including allylic bromination and reactions with sodium hypohalites. These reactions often lead to the formation of epoxides and other functionalized derivatives, showcasing the compound's versatile reactivity (Martins, 2002) (Zapevalov et al., 2004).
Physical Properties Analysis
The physical properties of 4-Bromo-3,5-dichlorobenzotrifluoride, such as boiling points, melting points, and solubility, can be related to its molecular structure, with the presence of bromo and chloro groups along with trifluoride groups likely influencing its physical state, volatility, and interactions with solvents. These aspects are crucial for handling, storage, and application in chemical reactions (Selvarani et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals, are pivotal for understanding the compound's behavior in synthetic pathways. The presence of electron-withdrawing fluorine atoms adjacent to reactive bromo and chloro substituents significantly affects its electrophilic and nucleophilic reaction profiles, potentially making it a versatile intermediate in organic synthesis (Zeng et al., 2022).
科研应用
Study of Trifluoromethyl Groups Effects : It is used in studying the effects of trifluoromethyl groups on crowding propagation. This application focuses on the steric pressure exerted by the trifluoromethyl group, revealing its dual role as an emitter and transmitter of this pressure (Schlosser et al., 2006).
Synthesis of Fluoropyridines and Pyridones : It is useful in synthesizing 3,5-disubstituted 2-fluoropyridines and 2-pyridones, indicating its role in the development of these compounds (Sutherland & Gallagher, 2003).
Synthesis of Hydrocarbons for Diyl Formation : The compound aids in the synthesis of hydrocarbons capable of diyl formation, a process significant in various chemical syntheses (Wittig, 1980).
Heterocycles Synthesis : It is also employed in the synthesis of heterocycles, demonstrating its versatility in creating diverse chemical structures (Martins, 2002).
Chiral BODIPY-Based Compound Development : As part of developing a chiral BODIPY-based compound, it shows potential as an active antibacterial and antioxidant candidate (Alnoman et al., 2019).
Study of Chirality in Molecules : Chiral polyhaloadamantanes like 4-Bromo-3,5-dichlorobenzotrifluoride are used for studying chirality and assigning absolute configurations in molecules (Schreiner et al., 2002).
Manufacture of Thermal Papers : In the synthesis of black fluorane dye, it plays an important role, indicating its significance in the manufacture of thermal papers (Xie et al., 2020).
Study of Vibrational Spectra : Its vibrational spectra are used for studying the vibrational spectra of trisubstituted benzenes, showcasing its application in spectroscopic analysis (Aralakkanavar et al., 1992).
Organic Photovoltaic Devices : As a processing additive, it controls phase separation and phase purity in organic photovoltaic devices, underlining its utility in renewable energy technology (Liu et al., 2012).
Study of Magnetic and Conductive Properties : In the context of tetragonal bisdiselenazolyl radicals, it has shown changes in magnetic and conductive properties under compression, which can be crucial for materials science research (Leitch et al., 2011).
Safety And Hazards
The safety data sheet of 4-Bromo-3,5-dichlorobenzotrifluoride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
性质
IUPAC Name |
2-bromo-1,3-dichloro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3/c8-6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHSSYROJYPFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361487 | |
| Record name | 4-Bromo-3,5-dichlorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dichlorobenzotrifluoride | |
CAS RN |
118754-53-3 | |
| Record name | 4-Bromo-3,5-dichlorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3,5-dichlorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

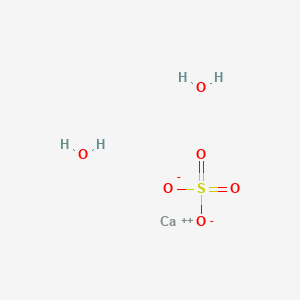
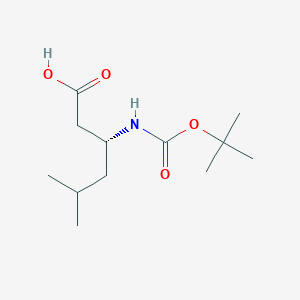
![Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-](/img/structure/B46911.png)

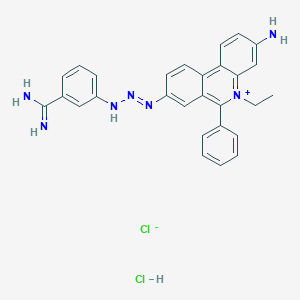

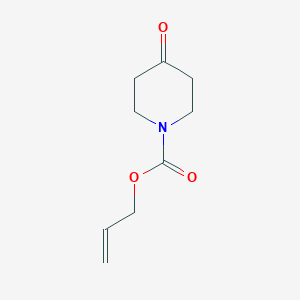

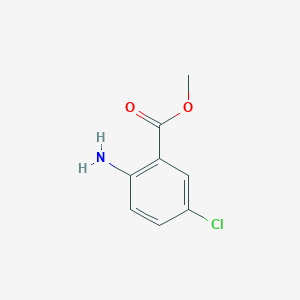
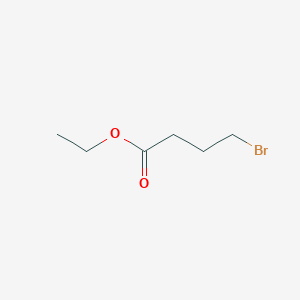
![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)
